Comparative Potency and Selectivity: CKI-7 Exhibits Broad CK1 Family Inhibition Distinct from Isoform-Selective Agents PF-670462 and D4476
CKI-7 inhibits CK1 with an IC₅₀ of 6 µM and a Ki of 8.5 µM, demonstrating a broad activity against the CK1 family [1]. In contrast, the advanced inhibitor PF-670462 exhibits sub-nanomolar to low nanomolar potency and high selectivity for the CK1δ and CK1ε isoforms, with reported IC₅₀ values of 7.7-90 nM and 13-14 nM, respectively . Similarly, D4476 is a potent inhibitor of CK1δ with an IC₅₀ of 200-300 nM . This difference in potency and selectivity profile means that CKI-7 is a tool for broad CK1 inhibition, while PF-670462 and D4476 are preferred for experiments where selective targeting of the δ/ε isoforms is critical.
| Evidence Dimension | CK1 Inhibition Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 6 µM; Ki = 8.5 µM (pan-CK1) |
| Comparator Or Baseline | PF-670462: IC₅₀ = 7.7-90 nM (CK1ε), 13-14 nM (CK1δ); D4476: IC₅₀ = 200-300 nM (CK1δ) |
| Quantified Difference | CKI-7 is >20-fold less potent than D4476 and >400-fold less potent than PF-670462 against the δ/ε isoforms. |
| Conditions | Cell-free kinase assays with purified enzymes. |
Why This Matters
This distinction is critical for procurement: CKI-7 is chosen for broad CK1 family inhibition studies, whereas PF-670462 or D4476 are necessary for isoform-specific functional dissection.
- [1] Chijiwa, T., Hagiwara, M., & Hidaka, H. (1989). A newly synthesized selective casein kinase I inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, and affinity purification of casein kinase I from bovine testis. Journal of Biological Chemistry, 264(9), 4924-4927. View Source
